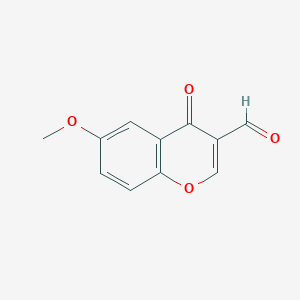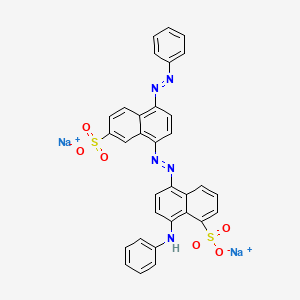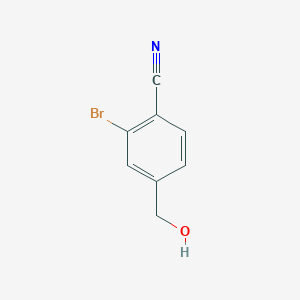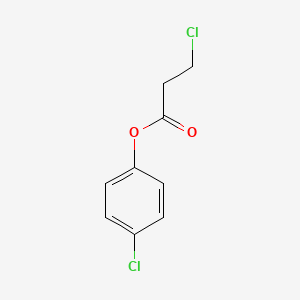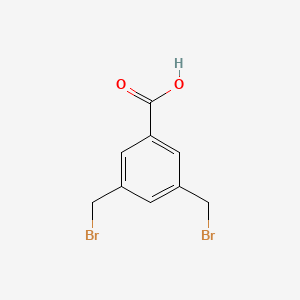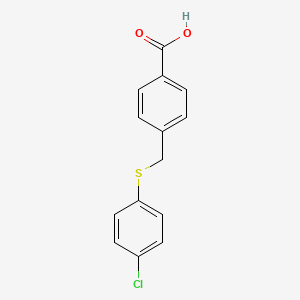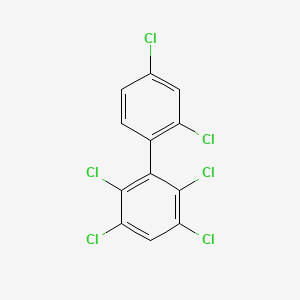
2,2',3,4',5,6-Hexachlorobiphenyl
描述
2,2’,3,4’,5,6-Hexachlorobiphenyl: is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards . These compounds were widely used in industrial applications due to their chemical stability and insulating properties . their production was banned in many countries in the late 1970s due to their toxic effects and environmental persistence .
作用机制
Target of Action
The primary target of 2,2’,3,4’,5,6-Hexachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,2’,3,4’,5,6-Hexachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This inhibition is achieved by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
The compound affects the circadian clock pathway . By inhibiting the expression of PER1, it disrupts the normal functioning of the circadian clock, which can have downstream effects on various physiological processes regulated by the circadian rhythm .
Pharmacokinetics
Information on the ADME properties of 2,2’,3,4’,5,6-Hexachlorobiphenyl is limited. Like other polychlorinated biphenyls (pcbs), it is known to belipophilic and can accumulate in fatty tissues . It is also resistant to metabolism, leading to its persistence in the environment and in biological systems .
Result of Action
Its ability to disrupt the circadian clock can potentially lead to a range of health effects, given the role of the circadian rhythm in regulating various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4’,5,6-Hexachlorobiphenyl. As a PCB, it is resistant to environmental degradation and can persist in the environment for long periods . Its lipophilic nature allows it to bioaccumulate in the food chain, and its effects can be influenced by factors such as the presence of other pollutants and the physiological state of the organism .
生化分析
Biochemical Properties
2,2’,3,4’,5,6-Hexachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been found to catalyze the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine .
Cellular Effects
The effects of 2,2’,3,4’,5,6-Hexachlorobiphenyl on cells are significant. It has been found to disrupt cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2’,3,4’,5,6-Hexachlorobiphenyl exerts its effects through various mechanisms. It has been found to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2,2’,3,4’,5,6-Hexachlorobiphenyl can change. It has been found that this compound is stable and does not readily degrade . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’,3,4’,5,6-Hexachlorobiphenyl vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2,2’,3,4’,5,6-Hexachlorobiphenyl is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 2,2’,3,4’,5,6-Hexachlorobiphenyl is transported and distributed in specific ways. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,2’,3,4’,5,6-Hexachlorobiphenyl can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4’,5,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,5,6-Hexachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired PCB congeners .
化学反应分析
Types of Reactions: 2,2’,3,4’,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and other oxidative agents.
Reduction: Reductive dechlorination can be facilitated by microbial activity or chemical reductants such as zero-valent iron.
Substitution: Nucleophiles such as hydroxide ions or thiol groups can participate in substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated metabolites.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
科学研究应用
2,2’,3,4’,5,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:
Environmental Chemistry: Research on the environmental fate and transport of PCBs, including their persistence and bioaccumulation in ecosystems.
Analytical Chemistry: Development of analytical methods for detecting and quantifying PCBs in environmental samples.
Bioremediation: Research on microbial degradation of PCBs and the development of bioremediation strategies to clean up contaminated sites.
相似化合物的比较
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another PCB congener with similar chemical properties and toxicological effects.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its persistence in the environment and potential to bioaccumulate.
2,2’,3,3’,5,5’-Hexachlorobiphenyl: Shares similar environmental and health concerns.
Uniqueness: 2,2’,3,4’,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct structure can result in different metabolic pathways and toxicological profiles compared to other PCB congeners .
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONCPKMJSBHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074200 | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-13-8 | |
| Record name | 2,2′,3,4′,5,6-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VX95V2408 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


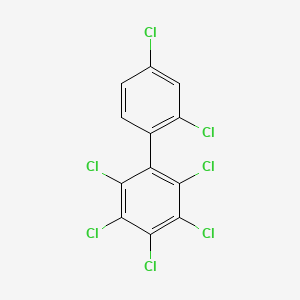
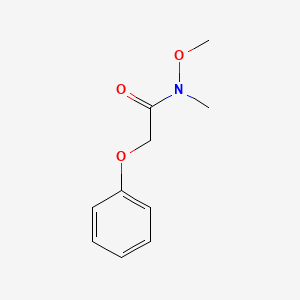
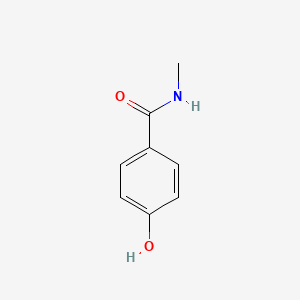
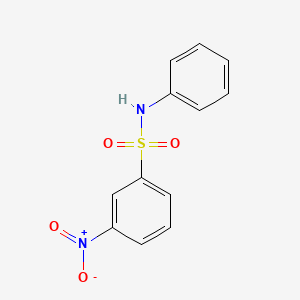
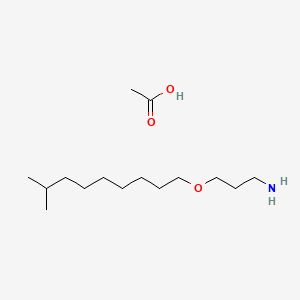
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1594533.png)
